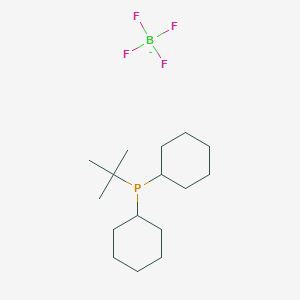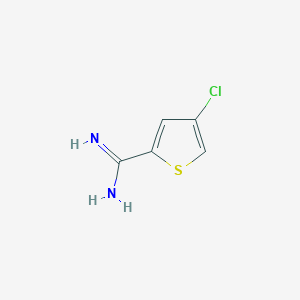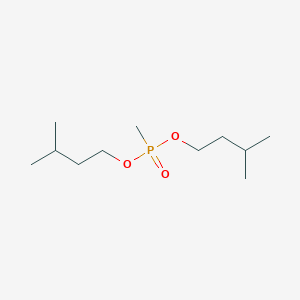
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate is a chemical compound with the molecular formula C16H31BF4P. It is commonly used as a ligand in various catalytic processes, particularly in the field of organic synthesis. This compound is known for its stability and effectiveness in facilitating chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate can be synthesized through the reaction of dicyclohexyl(1,1-dimethylethyl)phosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, aryl chlorides, and other organometallic reagents. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include various phosphine derivatives and complexes that are useful in further synthetic applications.
科学的研究の応用
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, such as cross-coupling reactions and hydrogenation.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism by which phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating various chemical transformations. This coordination enhances the reactivity and selectivity of the catalytic process.
類似化合物との比較
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: This compound has a similar structure but with two tert-butyl groups instead of dicyclohexyl groups.
Phosphine, (1,1-dimethylethyl)-: This compound contains a single tert-butyl group and is less sterically hindered compared to dicyclohexyl(1,1-dimethylethyl)phosphine.
Uniqueness
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate is unique due to its combination of steric bulk and electronic properties, which make it an effective ligand in various catalytic processes. Its stability and ability to form strong complexes with metal centers set it apart from other similar compounds.
特性
分子式 |
C16H31BF4P- |
|---|---|
分子量 |
341.2 g/mol |
IUPAC名 |
tert-butyl(dicyclohexyl)phosphane;tetrafluoroborate |
InChI |
InChI=1S/C16H31P.BF4/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;2-1(3,4)5/h14-15H,4-13H2,1-3H3;/q;-1 |
InChIキー |
XOMLPCCNVCCMRG-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12099939.png)


![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)



